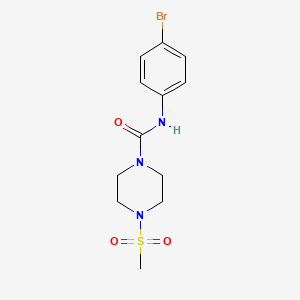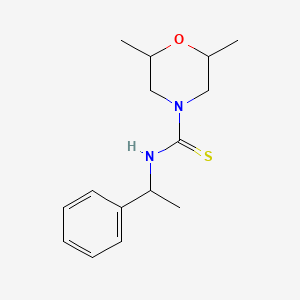![molecular formula C19H29N3O3S B4631239 1-methyl-4-({1-[(3-methylbenzyl)sulfonyl]-4-piperidinyl}carbonyl)piperazine](/img/structure/B4631239.png)
1-methyl-4-({1-[(3-methylbenzyl)sulfonyl]-4-piperidinyl}carbonyl)piperazine
説明
Synthesis Analysis
The synthesis of 1-methyl-4-({1-[(3-methylbenzyl)sulfonyl]-4-piperidinyl}carbonyl)piperazine derivatives involves various chemical reactions, such as nucleophilic substitution and cyclization processes. For instance, the nucleophilic substitution of 1-benzhydryl-piperazine with methyl sulfonyl chloride is a critical step in producing related compounds. These processes are carefully designed to achieve high selectivity and yield under optimized conditions, including solvent choice, reaction temperature, and acid acceptors (Wu Qi, 2014).
Molecular Structure Analysis
The molecular structure of related compounds has been extensively studied through techniques like X-ray crystallography, revealing detailed information about the crystal class, space group, and bond angles. For example, 1-benzhydryl-4-methanesulfonyl-piperazine crystallizes in the monoclinic crystal class, with the piperazine ring adopting a chair conformation, indicating the importance of molecular geometry in understanding the compound's properties (S. Naveen et al., 2007).
Chemical Reactions and Properties
The chemical reactions involving this compound derivatives encompass a range of transformations, including radioiodination and nucleophilic substitutions, which are pivotal for the synthesis of sigma-1 receptor ligands and other bioactive molecules. These reactions are influenced by various factors, such as solvent type and reaction conditions, to enhance yield and selectivity (M. Sadeghzadeh et al., 2014).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, are crucial for understanding the behavior of these compounds in different environments. Techniques like spectroscopy and crystallography provide insights into the compounds' conformations and interactions at the molecular level, which are essential for designing and synthesizing compounds with desired physical properties.
Chemical Properties Analysis
The chemical properties of this compound derivatives, including reactivity, stability, and interactions with biological targets, are fundamental to their potential applications. Studies on the metabolism, bioactivity, and interaction with receptors contribute to a comprehensive understanding of these compounds' chemical behavior and potential as bioactive molecules (R. Staack, H. Maurer, 2004).
科学的研究の応用
Antibacterial Properties
Research on pyrido(2,3-d)pyrimidine derivatives, which share structural features with the target compound, has revealed significant antibacterial activity, particularly against gram-negative bacteria. This includes more potent in vitro and in vivo activity against strains like Pseudomonas aeruginosa compared to other antibacterial agents. The structure-activity relationships discussed in these studies emphasize the importance of specific substitutions on the piperazine ring for antibacterial efficacy (Matsumoto & Minami, 1975).
Receptor Antagonist Potential
Another study identified 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines as potent adenosine A2B receptor antagonists. These compounds demonstrated subnanomolar affinity and high selectivity, which can be crucial in developing therapies targeting various conditions related to the adenosine receptor, such as inflammatory and cardiovascular diseases. This research underscores the potential of piperazine derivatives in receptor-targeted drug development (Borrmann et al., 2009).
Antimalarial Activity
Piperazine derivatives have also been studied for their anti-malarial properties. The structural analysis of certain active piperazine compounds against malaria demonstrated the significance of specific functional groups and their positions on the piperazine ring for antimalarial activity. These findings could guide the design of new antimalarial agents (Cunico et al., 2009).
Antioxidant and Antimicrobial Effects
The synthesis and evaluation of piperazine derivatives for their antioxidant and antimicrobial activities have shown promising results. Specific substitutions on the piperazine nucleus have been linked to enhanced bioactivity, indicating the potential for these compounds in treating oxidative stress-related diseases and infections (Mallesha & Mohana, 2011).
特性
IUPAC Name |
[1-[(3-methylphenyl)methylsulfonyl]piperidin-4-yl]-(4-methylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O3S/c1-16-4-3-5-17(14-16)15-26(24,25)22-8-6-18(7-9-22)19(23)21-12-10-20(2)11-13-21/h3-5,14,18H,6-13,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOSGXJPQPNOCBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)N2CCC(CC2)C(=O)N3CCN(CC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{[(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]carbonothioyl}-2-(2,3-dimethylphenoxy)acetamide](/img/structure/B4631157.png)

![N-[3-(acetylamino)phenyl]-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4631169.png)
![2-cyano-3-[5-(2,4-dichlorophenyl)-2-furyl]-N-(4-fluorophenyl)acrylamide](/img/structure/B4631183.png)
![4-{[(4-bromo-2-thienyl)carbonyl]amino}-N-(1,5-dimethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4631190.png)


![1-[(2-fluorobenzyl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B4631208.png)
![3,7-dibenzyl-2-[(4-methoxybenzyl)thio]-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4631216.png)
![3-[(4-methyl-1-piperidinyl)carbonyl]-4-(methylthio)benzenesulfonamide](/img/structure/B4631224.png)

![2,3-dichloro-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B4631246.png)
![N-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-[3-(methylthio)phenyl]urea](/img/structure/B4631253.png)
